molecular formula C16H12N2O B14419292 4-{[(Quinolin-6-yl)amino]methylidene}cyclohexa-2,5-dien-1-one CAS No. 84922-35-0

4-{[(Quinolin-6-yl)amino]methylidene}cyclohexa-2,5-dien-1-one

Cat. No.: B14419292
CAS No.: 84922-35-0
M. Wt: 248.28 g/mol
InChI Key: JBDDOYYIYRLYBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(Quinolin-6-yl)amino]methylidene}cyclohexa-2,5-dien-1-one is a compound belonging to the class of quinomethanes. These compounds are formally derived from quinones by replacing one or both of the quinone oxygens with methylidene groups . This particular compound features a quinoline moiety, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(Quinolin-6-yl)amino]methylidene}cyclohexa-2,5-dien-1-one typically involves the reaction of quinoline derivatives with cyclohexa-2,5-dien-1-one derivatives under specific conditions. For example, a common method involves heating a solution of the reactants in toluene at elevated temperatures, often with the addition of a base such as piperidine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{[(Quinolin-6-yl)amino]methylidene}cyclohexa-2,5-dien-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the quinoline moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinone derivatives, while reduction yields hydroquinone derivatives.

Scientific Research Applications

4-{[(Quinolin-6-yl)amino]methylidene}cyclohexa-2,5-dien-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(Quinolin-6-yl)amino]methylidene}cyclohexa-2,5-dien-1-one involves its interaction with various molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to potential antimicrobial and anticancer effects. Additionally, the compound can generate reactive oxygen species, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinomethanes such as:

Uniqueness

What sets 4-{[(Quinolin-6-yl)amino]methylidene}cyclohexa-2,5-dien-1-one apart is its quinoline moiety, which imparts unique biological activities and potential therapeutic applications. The combination of the quinoline and cyclohexa-2,5-dien-1-one structures makes it a versatile compound for various research applications.

Properties

CAS No.

84922-35-0

Molecular Formula

C16H12N2O

Molecular Weight

248.28 g/mol

IUPAC Name

4-(quinolin-6-yliminomethyl)phenol

InChI

InChI=1S/C16H12N2O/c19-15-6-3-12(4-7-15)11-18-14-5-8-16-13(10-14)2-1-9-17-16/h1-11,19H

InChI Key

JBDDOYYIYRLYBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)N=CC3=CC=C(C=C3)O)N=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.